molecular formula C11H16N2O2 B1331719 4-Butoxybenzohydrazide CAS No. 64328-61-6

4-Butoxybenzohydrazide

Cat. No.: B1331719
CAS No.: 64328-61-6
M. Wt: 208.26 g/mol
InChI Key: DTSNDHRSCBHKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzohydrazide can be synthesized through the reaction of methyl 4-butoxybenzoate with hydrazine hydrate in methanol. The reaction is typically carried out at a reflux temperature of 70°C . The general procedure involves adding 33.9 g of methyl 4-butoxybenzoate, 150 ml of hydrazine hydrate (80%), and 500 ml of methanol to a three-necked flask and heating the mixture to reflux. After the reaction is complete, the solution is spin-dried to obtain a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of hydrazine hydrate and methanol in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Butoxybenzohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxybenzohydrazide
  • 4-Ethoxybenzohydrazide
  • 4-Propoxybenzohydrazide

Comparison: 4-Butoxybenzohydrazide is unique due to its butoxy group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the butoxy group may enhance its ability to inhibit histone deacetylase and affect cell signaling pathways differently than the methoxy, ethoxy, or propoxy analogs.

Properties

IUPAC Name

4-butoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNDHRSCBHKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967524
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64328-61-6, 5303-13-9
Record name Benzoic acid, 4-butoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64328-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 64328-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Butoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Butoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Butoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Butoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.